molecular formula C13H16N2O7 B4587049 Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate

Cat. No.: B4587049
M. Wt: 312.27 g/mol
InChI Key: SPDUAQMAAVHSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and methoxy substituents on a benzene ring

Scientific Research Applications

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with glycine ethyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Ethyl 2-[(4,5-dimethoxy-2-aminobenzoyl)amino]acetate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and ethanol

Mechanism of Action

The mechanism of action of Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group allows for the compound’s hydrolysis, releasing active metabolites that can exert their effects on specific pathways.

Comparison with Similar Compounds

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate can be compared with similar compounds such as:

    Ethyl 4,5-dimethoxy-2-nitrobenzoate: Lacks the aminoacetate moiety, making it less versatile in biological applications.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Contains a hydroxyl group instead of an ester, affecting its reactivity and solubility.

    Ethyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate: Similar structure but with a glycine moiety, which may alter its biological activity and applications.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-4-22-12(16)7-14-13(17)8-5-10(20-2)11(21-3)6-9(8)15(18)19/h5-6H,4,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDUAQMAAVHSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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